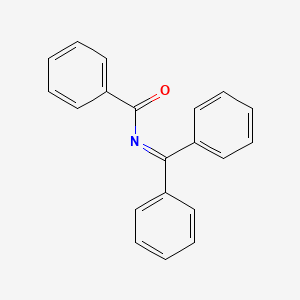

Benzamide, N-(diphenylmethylene)-

Beschreibung

Conceptual Frameworks in N-Substituted Amide Chemistry

N-substituted amides are a fundamental class of organic compounds where one or both hydrogen atoms on the nitrogen of a primary amide are replaced by organic substituents. fiveable.melibretexts.org These compounds are central to organic synthesis, serving as key intermediates in the creation of more complex molecules like pharmaceuticals and agrochemicals. fiveable.meresearchgate.net The nature of the substituent on the nitrogen atom significantly influences the amide's chemical and physical properties, including its reactivity, basicity, and susceptibility to hydrolysis. fiveable.me

The amide linkage, the bond between the carbonyl carbon and the nitrogen, is exceptionally stable and is a repeating unit in proteins, where it is known as a peptide linkage. libretexts.org The properties of the nitrogen in an amide are drastically different from those in an amine due to the presence of the adjacent carbonyl group. This results in amides being significantly less basic and the N-H bonds being more acidic compared to amines. masterorganicchemistry.com

N-(diphenylmethylene)benzamide falls into a specific subclass of N-substituted amides known as N-acyl imines. acs.orgacs.org Imines are characterized by a carbon-nitrogen double bond. wikipedia.orgmasterorganicchemistry.com The presence of the acyl group on the nitrogen atom of the imine in N-acyl imines makes them highly reactive and valuable intermediates in various chemical transformations, particularly in cycloaddition reactions for the synthesis of heterocyclic compounds. acs.orgrsc.org The reactivity of N-acyl imines is a subject of ongoing research, exploring their utility in constructing complex molecular architectures. acs.org

Significance of the Diphenylmethylene Moiety in Synthetic Organic Chemistry

The diphenylmethylene moiety, also known as the benzhydryl group when it is a substituent, is a common structural motif in organic chemistry. wikipedia.org This group consists of two phenyl groups attached to a single carbon atom. Its significance in synthetic organic chemistry is multifaceted.

One of the most prominent roles of the diphenylmethyl (DPM) group is as a protecting group for functional groups such as alcohols and amines. nih.govoup.comnih.gov Its large steric bulk provides effective protection, and it can be cleaved under specific conditions, such as hydrogenation or acidic conditions, offering flexibility in complex synthetic sequences. oup.comnih.gov For instance, the DPM group can be removed from aliphatic amino groups using methods that are compatible with other sensitive functional groups. oup.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzhydrylidenebenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSNSCVJQYMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935928 | |

| Record name | N-(Diphenylmethylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-45-1 | |

| Record name | NSC135185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diphenylmethylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of N Diphenylmethylene Benzamide Analogues

Aqueous Reactivity and Kinetics of N-(hydroxybenzyl)benzamide Derivatives

The study of N-(hydroxybenzyl)benzamide derivatives in aqueous solutions reveals complex reactivity patterns that are highly dependent on the pH of the medium. nih.gov Research conducted in water at 25 °C and an ionic strength of 1.0 M (KCl) has identified three distinct reaction mechanisms governing the breakdown of these carbinolamides. nih.govacs.org The kinetically dominant pathway is determined by the solution's pH. nih.govacs.org Unlike N-(hydroxymethyl)benzamide compounds, N-(hydroxybenzyl)benzamide derivatives show no variation in the reaction mechanism based on the nature of the amidic substituent across a pH range of 0 to 14. nih.govacs.org The reactivity of N-(hydroxybenzyl)benzamide derivatives is significantly greater than their N-(hydroxymethyl)benzamide counterparts, with reaction rates being 400 to 4000 times faster depending on the specific pH-dependent mechanism.

pH-Dependent Reaction Mechanisms (E1cB-like, Acid-Catalyzed, Water Reaction)

The decomposition of N-(hydroxybenzyl)benzamide derivatives proceeds through three primary mechanisms depending on the pH. nih.govacs.org

E1cB-like Mechanism: Under basic and neutral pH conditions, the reaction proceeds via a specific-base-catalyzed mechanism that resembles an E1cB (Elimination Unimolecular conjugate Base) process. nih.govacs.org This two-step mechanism involves a rapid, reversible deprotonation of the carbinolamide's hydroxyl group to form an alkoxide intermediate, followed by a slower, rate-limiting step where the alkoxide breaks down to yield an aldehyde and an amidate anion. nih.govwikipedia.org The requirement for an acidic hydrogen and a relatively poor leaving group are characteristic features that favor the E1cB pathway. wikipedia.org The stability of the intermediate anion, often enhanced by features like an adjacent carbonyl group, is a key factor in this mechanism. unizin.orglibretexts.org For related N-(hydroxymethyl)benzamide derivatives, this mechanism is supported by the lack of general buffer catalysis and a shift from first-order to zero-order dependence on hydroxide (B78521) concentration at high pH. nih.govchemistrysteps.com

Acid-Catalyzed Mechanism: In acidic solutions (at lower pH values), an acid-catalyzed mechanism becomes kinetically dominant. nih.govacs.org This pathway is characterized by a specific-acid-catalyzed reaction. nih.gov For a series of substituted N-(hydroxybenzyl)benzamide derivatives, a Hammett ρ value of -1.17 was reported for the acid-catalyzed reaction rate constant (kH), indicating that electron-donating groups on the benzamide (B126) ring accelerate this pathway. nih.govacs.org

The kinetic parameters for these pH-dependent reactions have been determined for a series of amide-substituted N-(hydroxybenzyl)benzamide derivatives.

| Parameter | Description | Hammett ρ Value |

| kH | Rate for the acid-catalyzed reaction | -1.17 nih.govacs.org |

| k₁' | Apparent second-order hydroxide rate constant | 0.87 nih.govacs.org |

| k₁ | Hydroxide-independent rate | 0.65 nih.govacs.org |

| pKa | Acidity of the carbinolamide hydroxyl group | 0.23 nih.govacs.org |

The pKa of the hydroxyl group in N-(hydroxybenzyl)benzamide has been reported to be 12.86, which is comparable to that of N-(hydroxymethyl)benzamide (pKa = 13.05). amazonaws.com The electronic effects of substituents on the amide portion have a relatively small impact on the pKa of the hydroxyl group. nih.govamazonaws.com This suggests that the primary influence of these substituents is on the nucleofugality (leaving group ability) of the amidate during the breakdown of the alkoxide intermediate in the E1cB-like mechanism. nih.gov

Substituent Effects on Reaction Rates and pKa Values

The electronic properties of substituents on the aromatic rings of N-(diphenylmethylene)benzamide and its analogues can significantly influence their chemical reactivity and acid-base properties. These effects are often quantified using linear free-energy relationships, most notably the Hammett equation, which provides a framework for understanding how substituent-induced changes in electron density at a reaction center affect reaction rates and equilibrium constants.

The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted compound.

k₀ or K₀ is the constant for the unsubstituted (parent) compound.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents. semanticscholar.orglibretexts.org

Substituent Effects on pKa Values

The pKa value of N-(diphenylmethylene)benzamide analogues is related to the basicity of the imino nitrogen atom. Protonation occurs at this nitrogen, and its electron density is directly influenced by substituents on the benzoyl and diphenylmethylene rings. Electron-withdrawing groups (EWGs) on the aromatic rings decrease the electron density on the nitrogen, making it a weaker base and thereby lowering its pKa. Conversely, electron-donating groups (EDGs) increase the electron density at the nitrogen, making it a stronger base and raising its pKa. viu.cayoutube.com

A plot of log(K/K₀) against the Hammett substituent constant σ for a series of analogues is typically linear. The slope of this line gives the reaction constant ρ. For the protonation equilibrium of N-(diphenylmethylene)benzamide analogues, a positive ρ value is expected, indicating that the reaction (protonation) is facilitated by electron-donating groups.

Research on analogous structures, such as arylmethylene-erythromycylamines, has shown that while the pKa values generally correlate with the Hammett equation, anomalies can occur. youtube.com These deviations can be caused by steric hindrance or complex electronic interactions, particularly with ortho-substituents that are not accounted for in the standard Hammett treatment. For instance, an ortho-methoxy group can exert unusual electronic effects that disrupt the linear correlation. youtube.com

Table 1: Illustrative Effect of Para-Substituents on the pKa of an N-Arylmethylenebenzamide Analogue

| Substituent (X) | Hammett Constant (σₚ) | Expected pKa Trend |

| -OCH₃ | -0.27 | Higher (More Basic) |

| -CH₃ | -0.17 | Higher (More Basic) |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Lower (Less Basic) |

| -CN | 0.66 | Lower (Less Basic) |

| -NO₂ | 0.78 | Lower (Less Basic) |

Note: This table illustrates the expected trend based on Hammett principles. Actual pKa values would need to be determined experimentally.

Substituent Effects on Reaction Rates

Substituents also exert a strong influence on the rates of reactions involving N-(diphenylmethylene)benzamide analogues, such as hydrolysis. The acid-catalyzed hydrolysis of the imine bond is a key reaction. The mechanism typically involves the initial protonation of the imine nitrogen, followed by the nucleophilic attack of water at the imine carbon.

The sensitivity of the reaction rate to substituent effects is given by the reaction constant, ρ.

A negative ρ value implies that a positive charge develops in the transition state, and the reaction is accelerated by electron-donating substituents that can stabilize this charge.

A positive ρ value implies that a negative charge develops in the transition state, and the reaction is accelerated by electron-withdrawing substituents that can delocalize and stabilize this charge. libretexts.org

For the rate-determining step of hydrolysis, the nature of the transition state will dictate the sign and magnitude of ρ. For instance, in the alkaline hydrolysis of related esters and amides, a large positive ρ value is often observed because a negative charge builds up on the carbonyl oxygen in the tetrahedral intermediate. libretexts.org Studies on the hydrolysis of analogous N-benzylidene derivatives have explored these relationships in detail, sometimes revealing complex mechanisms where the rate-determining step can change depending on the pH and the nature of the substituent. youtube.com

Table 2: Illustrative Effect of Para-Substituents on the Relative Rate of Hydrolysis for an N-Arylmethylenebenzamide Analogue

| Substituent (X) | Hammett Constant (σₚ) | Expected Relative Rate (k/k₀) Trend (Assuming ρ > 0) |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | 1 (Reference Rate) |

| -Cl | 0.23 | Faster |

| -CN | 0.66 | Faster |

| -NO₂ | 0.78 | Much Faster |

Note: This table illustrates a hypothetical trend where the reaction is accelerated by electron-withdrawing groups (positive ρ). The actual ρ value depends on the specific reaction mechanism.

Advanced Spectroscopic Characterization of N Diphenylmethylene Benzamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, providing precise information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) is instrumental in confirming the presence and arrangement of hydrogen atoms within the N-(diphenylmethylene)benzamide molecule. The ¹H NMR spectrum of N-(diphenylmethylene)benzamide, typically recorded in a solvent like deuterochloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons of the benzoyl and diphenylmethylene groups.

The aromatic protons typically appear as a complex multiplet in the region of δ 7.2-7.8 ppm. The integration of these signals confirms the total number of aromatic protons. Specific assignments can be challenging due to the overlapping nature of the signals from the three phenyl rings. However, detailed 2D NMR techniques could be employed for more precise assignments.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

Table 1: ¹H NMR Spectral Data for N-(diphenylmethylene)benzamide.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of N-(diphenylmethylene)benzamide. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the amide group is typically observed as a singlet at a downfield chemical shift, often in the range of δ 165-175 ppm. The imine carbon (C=N) of the diphenylmethylene group also gives a characteristic signal in the downfield region, typically around δ 170 ppm. The aromatic carbons from the three phenyl rings resonate in the characteristic range of δ 125-140 ppm. The number of signals in this region can confirm the symmetry and substitution pattern of the aromatic rings.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Imine (C=N) | ~171 |

| Aromatic Carbons | 128 - 140 |

| Quaternary Aromatic (C) | ~132, ~135, ~138 |

Table 2: Representative ¹³C NMR Spectral Data for N-(diphenylmethylene)benzamide.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of the molecule, offering crucial information about the functional groups present.

The FT-IR spectrum of N-(diphenylmethylene)benzamide provides definitive evidence for its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group is a prominent feature, typically appearing around 1630-1680 cm⁻¹. Another significant band is the C=N stretching vibration of the imine group, which is usually observed in the region of 1620-1640 cm⁻¹.

Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The presence of these characteristic absorption bands collectively confirms the molecular structure.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1660 | Strong |

| Imine (C=N) Stretch | ~1630 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | ~1280 | Medium |

Table 3: Key FT-IR Absorption Bands for N-(diphenylmethylene)benzamide.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For N-(diphenylmethylene)benzamide, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the phenyl rings typically gives rise to intense Raman bands. The C=N and C=O stretching vibrations are also Raman active, though their intensities can vary. This technique is particularly useful for confirming the presence and substitution patterns of the aromatic systems.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Carbonyl (C=O) Stretch | ~1655 | Medium |

| Imine (C=N) Stretch | ~1625 | Medium |

Table 4: Expected FT-Raman Peaks for N-(diphenylmethylene)benzamide.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of N-(diphenylmethylene)benzamide is characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the conjugated C=N-C=O system.

Typically, two main absorption bands are observed. A high-energy band below 250 nm can be attributed to the π→π* transitions of the phenyl rings. A lower-energy band, often appearing as a shoulder or a distinct peak between 260 and 300 nm, is likely due to the extended conjugation involving the benzoyl and diphenylmethylene moieties. The position and intensity of these bands are sensitive to the solvent polarity.

| Transition | λ_max (nm) | Molar Absorptivity (ε) |

| π→π* (Phenyl) | ~245 | High |

| π→π* (Conj.) | ~270 - 290 | Moderate |

Table 5: Typical UV-Vis Absorption Data for N-(diphenylmethylene)benzamide.

Computational and Theoretical Investigations of N Diphenylmethylene Benzamide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N-(diphenylmethylene)benzamide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the lowest energy structure on the potential energy surface. For N-(diphenylmethylene)benzamide, this would involve calculating key bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis would be particularly important due to the multiple phenyl rings. This analysis explores different rotational isomers (conformers) that arise from the rotation around the C-N and C-C single bonds. The calculations would identify the global minimum energy conformer, which is the most stable and likely most populated conformation, as well as the relative energies of other stable conformers.

Table 1: Representative Data from a Hypothetical Geometry Optimization of N-(diphenylmethylene)benzamide

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl double bond | ~1.22 Å |

| C=N | Imine double bond | ~1.28 Å |

| N-C(O) | Amide C-N single bond | ~1.38 Å |

| Bond Angles ( °) | ||

| O=C-N | Carbonyl group angle | ~122° |

| C=N-C | Imine nitrogen angle | ~120° |

| Dihedral Angles (°) | ||

| Ph-C(O)-N=C | Twist of benzoyl group relative to imine | Varies with conformer |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific published data for N-(diphenylmethylene)benzamide is unavailable.

Electronic Structure Analysis (HOMO-LUMO Energy Orbitals and Distribution)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.

HOMO: Represents the ability to donate an electron. In N-(diphenylmethylene)benzamide, the HOMO would likely be distributed over the electron-rich regions, such as the benzoyl group and the phenyl rings attached to the imine carbon.

LUMO: Represents the ability to accept an electron. The LUMO is typically localized on the most electron-deficient part of the molecule, which in this case would be the imine C=N double bond.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and can be more easily excited. nih.govmasterorganicchemistry.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-(diphenylmethylene)benzamide

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 eV | Electron-donating capability |

| LUMO | -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.0 eV | Indicator of chemical reactivity and stability |

Note: These energy values are hypothetical examples to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For N-(diphenylmethylene)benzamide, this would be concentrated around the carbonyl oxygen atom.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. This would be found around the acidic hydrogen atoms.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's reactive surface, guiding the understanding of its intermolecular interactions. researchgate.net

Reaction Mechanism Modeling and Energetics Profiling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions and determining their feasibility.

Transition State Characterization and Activation Barrier Determination

To understand how N-(diphenylmethylene)benzamide reacts, for instance in a nucleophilic addition to the imine, computational chemists model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, it involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate.

By calculating the energy of the transition state relative to the reactants, the activation barrier (Ea) is determined. This barrier represents the minimum energy required for the reaction to occur and is a key factor in determining the reaction rate. A high activation barrier implies a slow reaction, while a low barrier suggests a fast reaction.

Solvent Effects on Molecular Structure and Reactivity

Reactions are typically run in a solvent, which can significantly influence molecular properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent.

These calculations would reveal:

How the solvent affects the conformational equilibrium of N-(diphenylmethylene)benzamide.

How polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation barrier and accelerating the reaction rate.

Changes in the electronic properties, such as the HOMO-LUMO gap, in different solvent environments.

Intermolecular Interactions and Supramolecular Self-Assembly

The way molecules interact with each other in the solid state is fundamental to understanding their crystal packing, polymorphism, and material properties. In the case of benzamide (B126) derivatives, non-covalent interactions, particularly hydrogen bonds, play a pivotal role in dictating the supramolecular architecture.

While classical N-H···O hydrogen bonds are a prominent feature in the crystal structures of many primary and secondary amides, the tertiary amide N-(diphenylmethylene)benzamide lacks an N-H donor. However, weaker C-H···O hydrogen bonds can still be significant in directing crystal packing. In the broader family of benzamides and their co-crystals, hydrogen bonding is a dominant organizational force. For instance, in a series of 2:1 benzamide or toluamide/zinc(II) chloride co-crystal salts, extensive networks of N-H···O and N-H···Cl hydrogen bonds are observed. researchgate.netnih.govnih.gov

Intramolecular hydrogen bonds are crucial in determining the conformation and, consequently, the biological activity of many molecules, including amino acid derivatives. These interactions can shield polar groups, thereby enhancing membrane permeability and absorption. rsc.org Studies on various amino acid derivatives have demonstrated the formation and significance of such bonds.

For example, infrared spectral studies of amino alcohols have shown that the basicity of the nitrogen atom plays a significant role in the strength of intramolecular hydrogen bonds. In the case of N-acetylproline, a model amino acid, the formation of a strong intramolecular hydrogen bond between the amide C=O and the carboxyl O-H group is highly dependent on the solvent environment. nih.govdntb.gov.ua In a weakly hydrogen-bond accepting solvent like acetonitrile, the intramolecularly hydrogen-bonded conformer is significantly stabilized. nih.gov

While specific studies on N-(diphenylmethylene)amino acid derivatives are not available, these findings on related systems suggest that the potential for intramolecular hydrogen bonding exists. Depending on the specific amino acid residue, its side chain, and the solvent environment, intramolecular C-H···O or other weak hydrogen bonds involving the diphenylmethylene or benzoyl moieties could influence the conformational landscape of these molecules. The interplay between intramolecular bonding and intermolecular interactions with the environment is a critical determinant of the structure and function of oxidized amino acids. rsc.org

The table below summarizes findings on intramolecular hydrogen bonding in model amino acid systems, which can serve as a reference for predicting the behavior of N-(diphenylmethylene)amino acid derivatives.

| Compound/System | Type of Intramolecular Hydrogen Bond | Observation | Reference(s) |

| N-acetylproline in acetonitrile | Amide C=O ··· H-O (carboxyl) | Stabilizes the anti-conformer of the carboxyl group, increasing its relative abundance to ~60%. | nih.govdntb.gov.ua |

| Amino Alcohols (e.g., aminoethanol) | N ··· H-O | Forms strong intramolecular hydrogen bonds, reducing intermolecular association. | |

| Beyond Rule of Five Drugs | Various (e.g., N-H···O, O-H···N) | Shields polarity, improving membrane permeability and intestinal absorption. | rsc.org |

Structure-Activity Relationship Studies (Theoretical)

Theoretical structure-activity relationship (SAR) studies are instrumental in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For benzamide-based compounds, these studies have guided the development of various therapeutic agents.

SAR investigations on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the substitution pattern of a dimethylamine (B145610) side chain significantly impacted inhibitory activity and selectivity. researchgate.net Molecular docking studies further elucidated that the most potent compounds could bind to both the catalytic and peripheral sites of the enzyme. researchgate.net

In the context of anticancer drug discovery, SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with benzamide derivatives, led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov A strong correlation was found between the compound's inhibitory potency (IC50 values) and its activity in non-small cell lung cancer cells. nih.gov

Furthermore, research on novel benzamide derivatives as potential antipsychotics has demonstrated the importance of achieving a balanced activity profile at multiple receptors (dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A). nih.gov The SAR studies helped in fine-tuning the chemical structure to minimize off-target effects, such as those on H1 and M3 receptors, which are associated with side effects like weight gain. nih.gov The versatility of the benzamide scaffold is a recurring theme in drug design, with SAR insights being crucial for tailoring molecules to specific biological targets. ontosight.ai

The following table presents examples of SAR findings for different classes of benzamide derivatives.

| Compound Class | Target/Application | Key SAR Finding | Reference(s) |

| Benzamide & Picolinamide Derivatives | Acetylcholinesterase Inhibitors | The position of the dimethylamine side chain markedly influenced inhibitory activity and selectivity. | researchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Inhibitors (Anticancer) | A strong correlation exists between IC50 values for USP1/UAF1 inhibition and cancer cell activity. | nih.gov |

| Novel Benzamide Derivatives | Antipsychotics | A balanced pharmacological profile at D2, 5-HT1A, and 5-HT2A receptors is crucial for efficacy. | nih.gov |

These examples underscore the power of theoretical SAR studies in guiding the rational design of new therapeutic agents based on the benzamide scaffold.

Synthetic Applications and Material Science Relevance

Building Blocks in Organic Synthesis

The reactivity of Benzamide (B126), N-(diphenylmethylene)- and its structural analogs makes them valuable starting points for constructing more complex molecular architectures, including dyes, specialized amino acids, and heterocyclic systems.

While direct evidence for the use of Benzamide, N-(diphenylmethylene)- as an intermediate in dye synthesis is not prominently documented, its structural relative, N,N-Diphenylbenzamide, is noted for its applications in this area. N,N-Diphenylbenzamide is a tertiary aromatic amide valued for its high thermal stability and solubility in organic solvents, which are desirable properties for creating polymers and dyes. iu.eduontosight.ai Research has been conducted on N,N-Diphenylbenzamide as a building block for materials with specific optical and electrical characteristics suitable for organic electronics. iu.eduontosight.ai The stability of the amide bond and the presence of the bulky phenyl groups contribute to the robustness of materials derived from it. iu.eduontosight.ai

Although Benzamide, N-(diphenylmethylene)- (an imine) and N,N-Diphenylbenzamide (an amide) are distinct compounds, the general utility of the benzamide framework in developing stable, conjugated systems is a shared theme.

A significant application of the diphenylmethylene (benzophenone) imine functionality is in the synthesis of amino acids. While the title compound itself is a benzamide, the closely related benzophenone (B1666685) imines of glycine (B1666218) esters are cornerstone intermediates for producing a wide variety of natural and unnatural α-amino acids. iu.eduiu.eduscilit.com This synthetic route, often called the O'Donnell amino acid synthesis, leverages the benzophenone imine as a protective group for the glycine nitrogen. researchgate.net

The process involves several key steps:

Protection : Glycine alkyl esters are condensed with benzophenone to form the N-(diphenylmethylene)glycinate Schiff base. researchgate.netgoogle.com This protects the amino group and activates the α-carbon.

Alkylation : The Schiff base is treated with a base to form an enolate, which then acts as a nucleophile. This enolate can be alkylated with various alkyl halides to introduce the desired side chain (R-group) of the target amino acid. iu.eduresearchgate.net For creating isotopically labeled amino acids, an alkyl halide containing isotopes such as ¹³C or ²H would be used in this step.

Hydrolysis : The resulting alkylated product is hydrolyzed under mild acidic conditions to remove the diphenylmethylene protecting group, yielding the free amino acid. researchgate.net

This method is highly versatile, allowing for the synthesis of numerous α-amino acids with diverse side chains. iu.edu Asymmetric synthesis to produce enantioenriched amino acids can be achieved by using chiral phase-transfer catalysts during the alkylation step. iu.eduresearchgate.net

| Intermediate | Role in Synthesis | Target Molecule |

| N-(Diphenylmethylene)glycinate | Protected glycine equivalent | α-Amino Acids |

| Alkyl Halide (R-X) | Source of side chain | α-Amino Acids |

| Chiral Phase-Transfer Catalyst | Induces stereoselectivity | Enantioenriched α-Amino Acids |

The benzamide unit and the N-(diphenylmethylene) moiety are both valuable components in the construction of heterocyclic compounds. Benzamide derivatives are known precursors for various nitrogen- and oxygen-containing ring systems. nih.gov Specifically, the benzophenone imine group, which is the defining feature of Benzamide, N-(diphenylmethylene)-, serves as a practical ammonia (B1221849) equivalent in modern organic synthesis. chemicalbook.comwikipedia.orgijcrt.org

Research has shown that benzophenone imine can be used to synthesize nitrogen-containing heterocycles through sequences such as alkylation followed by ring-closing metathesis. researchgate.net This approach allows for the creation of cyclic amines and other related structures. Furthermore, benzamide-based compounds have been used to create complex fused heterocyles like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] iu.eduiu.edugoogle.comtriazines, which have shown biological activity. nih.gov The reactivity of amidyl radicals generated from amides can also be harnessed to form five- and six-membered rings through cyclization reactions. nih.gov

Ligand Design in Catalysis

The benzamide framework is a recurring motif in the design of ligands for metal catalysis, owing to the coordinating ability of the amide oxygen and nitrogen atoms.

While specific applications of Benzamide, N-(diphenylmethylene)- as a ligand are not widely reported, related benzamide derivatives have been successfully employed in catalysis. For instance, N-phosphinoamide ligands, such as N-(diisopropylphosphanyl)benzamide, act as bidentate P,O-ligands that can coordinate to metals like cobalt, nickel, and rhodium. mdpi.com Similarly, N-(benzothiazol-2-yl)benzamide has been used to create palladium complexes. scilit.com The user-provided example of 4-(diphenylmethylene)piperidine (B1303065) highlights the utility of the diphenylmethylene group within ligands for cholinesterase inhibition, suggesting its value in interacting with biological targets. nih.gov The N-(diphenylmethylene) group in the title compound contains both an imine nitrogen and an amide oxygen, which present potential coordination sites for metal centers, suggesting its theoretical potential for use in ligand design.

Design of Materials with Specific Properties (Theoretical and Experimental)

The rigid structure and potential for intermolecular interactions make benzamide derivatives interesting candidates for material science applications.

Theoretical and experimental studies on the related molecule N,N-Diphenylbenzamide provide insight into the properties that can be expected. researchgate.net X-ray crystallography of N,N-Diphenylbenzamide reveals a structure organized by weak C-H···O interactions, forming a chain-like supramolecular assembly. researchgate.net Density Functional Theory (DFT) calculations have been used to optimize its molecular structure and analyze its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic and optical properties. researchgate.net Such analyses are fundamental in designing organic materials for applications like organic light-emitting diodes (OLEDs). ontosight.ai

Future Research Directions and Advanced Methodologies

Development of Green Chemistry Protocols for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to design processes that are efficient, safe, and environmentally benign. For Benzamide (B126), N-(diphenylmethylene)-, future research will likely focus on developing synthesis protocols that align with these principles.

A primary area of investigation involves the use of environmentally friendly solvents and catalysts. High-temperature water, for instance, has been successfully used as a solvent for the synthesis of related heterocyclic compounds like benzimidazoles, offering yields comparable to or better than those in conventional organic solvents. rsc.org The reversible condensation reaction between amines and carbonyl compounds to form imines, a key step in synthesizing the parent structure, typically requires the removal of water. nih.gov Green approaches could explore membrane pervaporation or other energy-efficient methods for this water removal.

Another promising direction is the application of alternative energy sources to drive the synthesis. Ultrasonic irradiation has been shown to facilitate the direct condensation of benzoic acids and amines to form benzamides rapidly and efficiently at room temperature, often in the presence of a reusable catalyst. researchgate.net Such methods reduce reaction times and energy consumption. researchgate.net

The development and use of recoverable and reusable catalysts represent a cornerstone of green synthesis. For benzamide synthesis, solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, have demonstrated high efficiency and can be easily separated and reused multiple times without significant loss of activity. researchgate.net Future work could adapt these systems for the synthesis of Benzamide, N-(diphenylmethylene)-, thereby minimizing waste and improving process economy.

Table 1: Comparison of Green Chemistry Approaches for Amide/Imine Synthesis

| Green Chemistry Approach | Key Features | Potential Application to Benzamide, N-(diphenylmethylene)- |

| High-Temperature Water Solvent | - Non-toxic, abundant, and environmentally benign solvent. rsc.org | Synthesis via condensation, potentially avoiding hazardous organic solvents. |

| Ultrasonic Irradiation | - Energy-efficient, reduced reaction times, mild conditions. researchgate.net | Facilitating the condensation reaction between benzophenone (B1666685) and benzamide. |

| Reusable Solid Catalysts | - Easy separation, reduced waste, potential for continuous flow processes. researchgate.net | Catalyzing the imine formation or subsequent transformations of the molecule. |

Exploration of Novel Catalytic Systems for Transformations

The dual functionality of Benzamide, N-(diphenylmethylene)- (imine and amide groups) makes it a versatile substrate for various chemical transformations. Future research will undoubtedly delve into novel catalytic systems to exploit this reactivity for the synthesis of more complex molecular architectures.

The imine group is a key functional handle. While generally, the reactivity of imines as dienophiles in reactions like the aza-Diels-Alder is low, it can be significantly enhanced by Lewis acid catalysis. nih.gov Exploring a range of Lewis acids could unlock new pathways for constructing nitrogen-containing heterocyclic scaffolds from Benzamide, N-(diphenylmethylene)-. Furthermore, the nitrogen atom's lone pair imparts nucleophilic character, allowing it to react with electrophiles like acid chlorides to form N-acyliminium ions, which are valuable synthetic intermediates. nih.gov

Transition metal catalysis offers a vast playground for novel transformations. Catalytic methods are continuously being developed for the construction of medium-sized ring structures, such as benzazepines. nih.gov Benzamide, N-(diphenylmethylene)- could serve as a precursor in transition-metal-catalyzed reactions, such as ring-closing metathesis or C-H activation/functionalization, to generate unique polycyclic systems. The development of multi-component reactions (MCRs) involving imines is another burgeoning field, prized for its efficiency and atom economy in building molecular complexity. nih.gov Designing new MCRs that incorporate Benzamide, N-(diphenylmethylene)- as a key building block could lead to the rapid discovery of novel compound libraries. nih.gov

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques are powerful tools for the real-time, in-situ monitoring of chemical reactions, and their application to the synthesis and transformation of Benzamide, N-(diphenylmethylene)- is a key future direction.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed molecular-level information. mdpi.com These non-invasive methods can be used for rapid in-line spectra acquisition, which is vital as reactant and product concentrations can change quickly. mdpi.com For example, monitoring the characteristic C=N stretch of the imine and the C=O stretch of the amide would allow for precise tracking of the reaction progress. Raman spectroscopy is particularly well-suited for online monitoring. mdpi.com

UV-Vis spectroscopy, while providing less structural detail than IR or Raman, is a cost-effective and simple method for real-time analysis of certain components, especially those with strong chromophores like the diphenylmethylene group. mdpi.com It has been successfully used for in-line monitoring of reactions in bioreactors and for the synthesis of heterocyclic compounds in high-temperature water. rsc.orgmdpi.com

Table 2: Spectroscopic Techniques for Real-Time Reaction Analysis

| Technique | Principle | Advantages for Monitoring | Limitations |

| Infrared (IR) Spectroscopy | Probes vibrational modes via light absorption. mdpi.com | Provides detailed structural information, non-invasive. mdpi.com | Complex spectra, potential for overlapping bands. mdpi.com |

| Raman Spectroscopy | Probes vibrational modes via inelastic light scattering. mdpi.com | Excellent for aqueous solutions, provides molecular-level data. mdpi.com | Can have lower sensitivity than fluorescence. mdpi.com |

| UV/Vis Spectroscopy | Measures absorption of UV-Visible light by chromophores. mdpi.com | Simple, cost-effective, suitable for in-situ monitoring. mdpi.com | Lacks detailed structural information. mdpi.com |

| Fluorescence Spectroscopy | Measures emission of light from excited electronic states. mdpi.com | Highly sensitive, non-invasive. mdpi.com | Only applicable to fluorescent molecules. |

By integrating these techniques into reaction setups, researchers can gain valuable insights into reaction intermediates, kinetics, and the influence of various parameters, leading to more efficient and controlled synthetic processes.

Integration of Machine Learning and AI in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. nih.gov These computational tools are set to play a significant role in the future exploration of Benzamide, N-(diphenylmethylene)- and its derivatives.

One major application is in the inverse design of new compounds with optimized properties. nih.gov By developing quantitative structure-property relationship (QSPR) models, researchers can screen vast virtual libraries of derivatives to identify candidates with desired characteristics. researchgate.net For instance, ML algorithms like XGBoost have been used to predict the catalytic activity of phenoxy-imine catalysts based on molecular descriptors, achieving high accuracy. nih.gov A similar workflow could be applied to design derivatives of Benzamide, N-(diphenylmethylene)- with enhanced catalytic activity, specific binding affinities, or other desirable properties.

Table 3: Applications of AI/ML in Chemical Research

| AI/ML Application | Description | Relevance to Benzamide, N-(diphenylmethylene)- |

| Inverse Design | Using ML models to design new molecules with specific target properties. nih.gov | Designing derivatives with enhanced biological activity or material properties. |

| QSPR Modeling | Developing models that correlate molecular structure with physical or biological properties. researchgate.net | Predicting properties like solubility, reactivity, and binding affinity for new analogues. |

| Reaction Prediction | Predicting the products, yields, and side-products of chemical reactions. chemrxiv.org | Optimizing reaction conditions and predicting potential impurities in the synthesis or transformation. |

| Mechanism Elucidation | Analyzing data to uncover insights into the steps and intermediates of a reaction pathway. researchgate.net | Understanding the mechanisms of catalytic transformations involving the compound. |

The synergy between advanced experimental methodologies and powerful computational tools will undoubtedly drive the next wave of innovation in the chemistry of Benzamide, N-(diphenylmethylene)-.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(diphenylmethylene)benzamide, and what critical reaction conditions must be controlled?

- Methodology :

- Core Synthesis : Start with O-benzyl hydroxylamine hydrochloride and a benzoyl chloride derivative under anhydrous conditions. Use sodium carbonate as a base in dichloromethane or acetonitrile at 0–5°C to minimize side reactions .

- Key Steps : Protect the amine group via Schiff base formation using diphenylketone. Control stoichiometry (1:1.2 molar ratio of amine to ketone) and monitor reaction completion via TLC.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Critical Conditions :

- Strict temperature control (<10°C) during acylation to prevent decomposition.

- Use dry solvents and inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates .

Q. What spectroscopic techniques are most effective for characterizing N-(diphenylmethylene)benzamide, and what key spectral features should researchers observe?

- Techniques :

- ¹H/¹³C NMR : Confirm the imine group (C=N) via a deshielded carbon signal at ~160 ppm in ¹³C NMR. Aromatic protons appear as multiplet signals at 6.8–7.5 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 329.39 (C₂₂H₁₉NO₂) and fragmentation patterns consistent with diphenylmethylene cleavage .

- IR Spectroscopy : Stretching vibrations for C=O (amide I band at ~1650 cm⁻¹) and C=N (imine stretch at ~1600 cm⁻¹) .

Q. What safety considerations are paramount when handling N-(diphenylmethylene)benzamide derivatives during synthesis?

- Hazard Mitigation :

- Mutagenicity Screening : Conduct Ames testing for mutagenic potential, as some Schiff base derivatives show mutagenicity .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store intermediates at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in N-(diphenylmethylene)benzamide structures, and what software tools are recommended?

- Approach :

- Disorder Modeling : Use SHELXL for fractional occupancy refinement. Split disordered atoms (e.g., phenyl rings) into multiple positions and apply geometric restraints .

- Validation Tools : Cross-validate with PLATON (ADDSYM) to check for missed symmetry and R1/Rfree convergence (<5% difference) .

- Software :

- SHELX suite (structure solution/refinement) and ORTEP-3 (thermal ellipsoid visualization) .

Q. What computational methods are suitable for modeling the electronic structure of N-(diphenylmethylene)benzamide, and how do they compare with experimental data?

- Methods :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate vibrational spectra. Compare computed IR frequencies with experimental data (mean absolute error <10 cm⁻¹) .

- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., imine nitrogen) for reactivity predictions .

Q. How should researchers approach conflicting spectroscopic data between theoretical calculations and experimental observations for this compound?

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.